molecular formula C8H7F2NO B15273951 2-Amino-1-(2,6-difluorophenyl)ethan-1-one

2-Amino-1-(2,6-difluorophenyl)ethan-1-one

Cat. No.: B15273951
M. Wt: 171.14 g/mol
InChI Key: CLJFCMPUSKIUHO-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-difluorophenyl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoroacetophenone.

    Amination Reaction: The 2,6-difluoroacetophenone undergoes an amination reaction with ammonia or an amine source under controlled conditions to introduce the amino group.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction Products: Reduced derivatives such as alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2,6-difluorophenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe or reagent in biological studies to investigate enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)ethan-1-one involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or metabolic processes.

    Binding Interactions: The amino and difluorophenyl groups play a crucial role in binding interactions with target molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,4-difluorophenyl)ethan-1-one: Similar structure but with different fluorine substitution pattern.

    2-Amino-1-(2,6-dichlorophenyl)ethan-1-one: Chlorine atoms instead of fluorine atoms.

    2-Amino-1-(2,6-dimethylphenyl)ethan-1-one: Methyl groups instead of fluorine atoms.

Uniqueness

2-Amino-1-(2,6-difluorophenyl)ethan-1-one is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2-amino-1-(2,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H7F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3H,4,11H2

InChI Key

CLJFCMPUSKIUHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CN)F

Origin of Product

United States

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